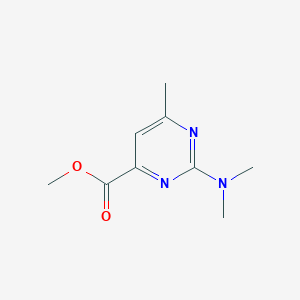

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pterins .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized via Michael additions or other base-catalyzed reactions .Molecular Structure Analysis

The molecular structure of similar compounds often involves a central pyrimidine ring with various functional groups attached .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve their functional groups. For example, amine groups can participate in a variety of reactions, including acid-base and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, compounds with a dimethylamino group often have basic properties .Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate is involved in various chemical reactions and synthesis processes. For instance, Burbulienė et al. (2002) demonstrated its use in the synthesis of compounds with potential anti-inflammatory activity (Burbulienė, Udrenaite, Gaidelis, & Vainilavicius, 2002). Similarly, Brown and Teitei (1965) explored its quaternization reactions, contributing to the understanding of pyrimidine chemistry (Brown & Teitei, 1965).

Analytical Chemistry

In the realm of analytical chemistry, Hardt and Angerer (1999) described a method for determining metabolites of pirimicarb (which includes the methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate structure) in human urine, highlighting its relevance in biological monitoring and environmental analysis (Hardt & Angerer, 1999).

Coordination Chemistry

Dixon and Wells (1986) discussed the formation of complexes between metal ions and agricultural chemicals including methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate. This study contributes to the understanding of the interaction between pyrimidine derivatives and metal ions, which is vital in coordination chemistry and potentially in developing metal-based drugs (Dixon & Wells, 1986).

Antimicrobial Activity

The compound's derivatives have been explored for antimicrobial properties. Shastri and Post (2019) synthesized a series of compounds related to methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate, which showed significant antibacterial and antifungal activities (Shastri & Post, 2019).

Organic Synthesis

In organic synthesis, the compound has been used in various reactions. For example, Prikazchikova et al. (1977) demonstrated its reaction with dimethyl acetylenedicarboxylate, contributing to the broader field of heterocyclic compound synthesis (Prikazchikova, Rybchenko, & Cherkasov, 1977).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6-5-7(8(13)14-4)11-9(10-6)12(2)3/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZGBIVNMWZEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)

![N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2475456.png)

![(Z)-8'H-7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2475461.png)

![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)

![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)

![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)